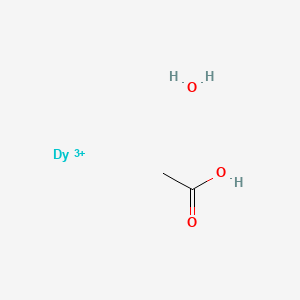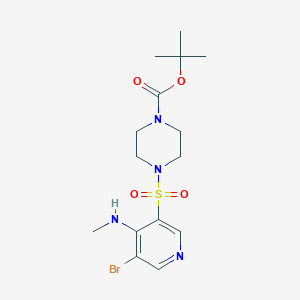
Nickel(2+);2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(2+);2,2,2-trifluoroacetic acid is a coordination compound formed by the interaction of nickel ions (Ni^2+) with 2,2,2-trifluoroacetic acid (CF_3COOH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nickel(2+);2,2,2-trifluoroacetic acid can be synthesized through several methods. One common approach involves the reaction of nickel salts, such as nickel acetate or nickel chloride, with 2,2,2-trifluoroacetic acid in an appropriate solvent like acetone or dimethylformamide (DMF). The reaction is typically carried out at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Nickel(2+);2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The nickel ion can participate in redox reactions, where it alternates between different oxidation states.
Substitution Reactions: The trifluoroacetate ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other coordinating ligands. The reactions are often carried out in solvents like DMF, acetone, or water, depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with strong acids may lead to the formation of nickel salts, while reactions with other ligands can result in the formation of new coordination complexes .
Wissenschaftliche Forschungsanwendungen
Nickel(2+);2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Material Science: The compound is employed in the synthesis of advanced materials, including thin films and coatings.
Biological Studies: Researchers use this compound to study the interactions of nickel ions with biological molecules, which can provide insights into nickel’s role in biological systems.
Wirkmechanismus
The mechanism by which Nickel(2+);2,2,2-trifluoroacetic acid exerts its effects involves the coordination of nickel ions with the trifluoroacetate ligands. This coordination alters the electronic properties of the nickel ion, making it more reactive in catalytic processes. The molecular targets and pathways involved include the reduction of protons to hydrogen in HERs, where the nickel ion acts as an electron donor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nickel(2+);acetic acid: Similar in structure but with acetic acid as the ligand.
Nickel(2+);trichloroacetic acid: Contains trichloroacetic acid instead of trifluoroacetic acid.
Uniqueness
Nickel(2+);2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetate ligand, which imparts distinct electronic properties and reactivity. This makes it particularly effective in catalytic applications, such as HERs, where it outperforms similar compounds with different ligands .
Eigenschaften
Molekularformel |
C4H2F6NiO4+2 |
|---|---|
Molekulargewicht |
286.74 g/mol |
IUPAC-Name |
nickel(2+);2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/2C2HF3O2.Ni/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2 |
InChI-Schlüssel |
VBLNFWKVZVKXPH-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3R,4R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816644.png)
![2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid ethyl ester](/img/structure/B11816648.png)
![trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid](/img/structure/B11816656.png)

![1-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B11816665.png)
![Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester](/img/structure/B11816675.png)



![2-Oxa-7-azaspiro[3.5]nonan-3-yl 2,2,2-trifluoroacetate](/img/structure/B11816696.png)

